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molecular formula C17H38BrN B8507584 N,N,N-Tributyl-3-methylbutan-1-aminium bromide CAS No. 43017-77-2

N,N,N-Tributyl-3-methylbutan-1-aminium bromide

Cat. No. B8507584
M. Wt: 336.4 g/mol
InChI Key: BMLCIGNUHOGOOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07967999B2

Procedure details

Tri-n-butyl-isopentylammonium bromide can be synthesized using tri-n-butylamine and 1-bromo-3-methylbutane as starting materials, by the same method as the method for producing tri-n-butyl-n-pentylammonium bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([N+:6]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:7][CH2:8][CH:9]([CH3:11])C)[CH2:3][CH2:4][CH3:5].[CH2:20](N(CCCC)CCCC)CCC.[Br:33]CCC(C)C>>[Br-:33].[CH2:16]([N+:6]([CH2:2][CH2:3][CH2:4][CH3:5])([CH2:7][CH2:8][CH2:9][CH3:11])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:20])[CH2:17][CH2:18][CH3:19] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CCC)[N+](CCC(C)C)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CCC)[N+](CCCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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